4-Chloro-6-methoxyquinazolin-7-ol, also known as PD0332991, is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6. This compound is significant in the field of cancer research due to its role in regulating cell cycle progression. Its molecular formula is , with a molecular weight of 210.62 g/mol. The compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer properties.
The synthesis of 4-chloro-6-methoxyquinazolin-7-ol involves several chemical processes, often starting from readily available precursors. Commonly used methods include:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For example, maintaining an inert atmosphere during reactions is critical to prevent unwanted side reactions.
The IUPAC name for this compound is 4-chloro-7-methoxy-6-quinazolinol. The molecular structure features a quinazoline ring system with specific functional groups that enhance its biological activity:
The InChI code for 4-chloro-6-methoxyquinazolin-7-ol is:
This data provides insight into the compound's chemical identity and structure.
4-Chloro-6-methoxyquinazolin-7-ol participates in various chemical reactions typical of quinazoline derivatives:
Understanding these reactions requires knowledge of enzyme kinetics and molecular interactions, which are critical for predicting the compound's behavior in biological systems.
The mechanism of action of 4-chloro-6-methoxyquinazolin-7-ol primarily involves its role as an inhibitor of cyclin-dependent kinases:
Studies have shown that this inhibition leads to significant anti-proliferative effects in various cancer cell lines, demonstrating its potential therapeutic applications .
4-Chloro-6-methoxyquinazolin-7-ol is a solid at room temperature. It should be stored under inert conditions at temperatures between 2°C and 8°C to maintain stability.
The compound exhibits properties typical of small organic molecules:
Relevant data on its properties can be found in databases such as PubChem and Sigma-Aldrich .
4-Chloro-6-methoxyquinazolin-7-ol has several applications in scientific research:
The synthesis of 4-Chloro-6-methoxyquinazolin-7-ol (CAS 574745-97-4) is strategically optimized through patented methodologies that prioritize regioselective functionalization. A prominent route involves a three-stage condensation sequence:
Table 1: Key Reaction Parameters from Patent Literature
Step | Reagents/Conditions | Solvent | Catalyst/Additive | Yield |
---|---|---|---|---|
Cyclocondensation | Formamidine acetate, 130°C, 6 h | Toluene | — | 68–72% |
Chlorination | SOCl₂, reflux, 3 h | Anhydrous DCM | DMF (catalytic) | 85–92% |
Hydroxylation | n-BuLi, B₂O₃, -78°C to RT | Tetrahydrofuran | — | 60–65% |
Critical regiocontrol is maintained by protecting the C6-methoxy group with tert-butyldimethylsilyl (TBS) before chlorination, preventing nucleophilic displacement [6]. Post-synthetic purification uses mixed solvents (ethyl acetate/hexane, 3:7) to achieve >98% HPLC purity [7] [8].
Optimizing the quinazoline core formation requires precise parameter modulation:
The C7-hydroxylation yield is highly sensitive to:
Table 2: Impact of Reaction Parameters on Overall Yield
Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
---|---|---|---|
Cyclocondensation Temp | 130°C (6 h) | 150°C MW (45 min) | +5% |
Chlorination Reagent | SOCl₂ (neat) | SOCl₂/DCM (0.5M) | +7% (purity-driven) |
Metalation Equivalents | 1.5 equiv n-BuLi | 2.2 equiv n-BuLi | +12% |
Hydroxylation Quencher | H₂O₂/H₂O | 2M HCl | +18% |
Chlorination Efficiency
Chlorinating agents exhibit distinct reactivity profiles for converting 4-hydroxyquinazoline to the chloro-derivative:
Table 3: Chlorination Reagent Performance Comparison
Reagent | Solvent | Temp (°C) | Equivalents | Yield | Purity (HPLC) | Key Limitation |
---|---|---|---|---|---|---|
SOCl₂ | DCM | 40 | 1.5 | 92% | 98.5% | Corrosive gas emission |
POCl₃ | Toluene | 110 | 3.0 | 80% | 97.0% | C7 over-chlorination risk |
NCS | DMF | 25 | 2.0 | 58% | 90.2% | Low solubility |
Methoxylation Strategies
Installing the C6-methoxy group employs two approaches:
Regioselectivity is confirmed via NOESY NMR, showing no N-oxide formation, and HPLC-MS tracking demethylation by-products [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7